

Shizukaol D: A Comparative Analysis with Leading Natural Product Anticancer Agents

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Shizukaol D**, a dimeric sesquiterpene with noted anticancer properties, against a selection of well-established natural product-derived anticancer agents currently in clinical use. This objective analysis is supported by available experimental data to inform research and development efforts in oncology.

Introduction

Natural products have long been a cornerstone of cancer chemotherapy, providing a rich source of structurally diverse and biologically active compounds. **Shizukaol D**, isolated from Chloranthus serratus, has demonstrated promising in vitro anticancer activity, primarily through the induction of apoptosis and attenuation of the Wnt signaling pathway. To contextualize its potential, this guide compares its performance metrics with those of prominent natural product anticancer agents: Paclitaxel, Vincristine, Combretastatin A4, Etoposide, and Irinotecan.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Shizukaol D** and other selected natural product anticancer agents against various human cancer cell lines. Lower IC50 values indicate greater potency.



Compound	Cancer Cell Line	IC50 (μM)
Shizukaol D	SMMC-7721 (Hepatocellular Carcinoma)	8.82 ± 1.66[1][2]
SK-HEP1 (Hepatocellular Carcinoma)	9.25 ± 0.57[1][2]	
Focus (Hepatocellular Carcinoma)	6.26 ± 0.85[1][2]	
HepG2 (Hepatocellular Carcinoma)	>50[1][2]	_
QGY-7703 (Hepatocellular Carcinoma)	14.17 ± 1.93[1][2]	-
Paclitaxel	A549 (Lung Cancer)	~0.004 - 0.024 (4 - 24 nM)
MCF-7 (Breast Cancer)	~0.005 (5 nM)	
Ovarian Cancer (1A9)	~0.004 (4 nM)	-
Non-Small Cell Lung Cancer (NSCLC)	Median: 9.4 (24h exposure)	_
Small Cell Lung Cancer (SCLC)	Median: 25 (24h exposure)	-
Vincristine	A549 (Lung Cancer)	0.04
MCF-7 (Breast Cancer)	0.005	
Neuroblastoma (SY5Y)	0.0016	-
Ovarian Cancer (1A9)	0.004	-
Combretastatin A4	Human Bladder Cancer (BFTC 905, TSGH 8301)	<0.004 (<4 nM)
Human Melanoma (518A2)	0.0018 - 0.02	
Human Gastric Cancer (HR)	0.03	_
Etoposide	MOLT-3 (Leukemia)	0.051



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Human Ovarian Cancer (1A9)	0.15	_
Human Bladder Cancer (5637)	0.54	
Human Ovarian Cancer (A2780)	0.07	-
A549 (Lung Cancer)	3.49 (72h exposure)	_
Irinotecan	LoVo (Colon Cancer)	15.8
HT-29 (Colon Cancer)	5.17	_
Human Umbilical Vein Endothelial Cells (HUVEC)	1.3	_

Note: IC50 values can vary depending on the specific assay conditions, exposure time, and cell line characteristics. The data presented here is for comparative purposes.

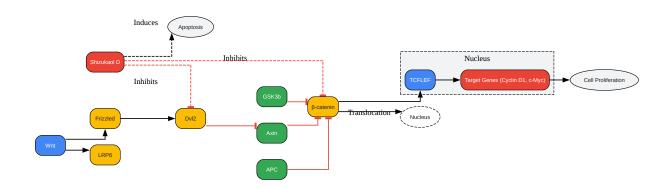
In Vivo Efficacy

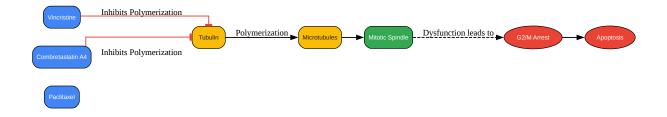
A critical aspect of anticancer drug evaluation is the assessment of in vivo efficacy in animal models. While extensive in vivo data exists for the established anticancer agents, demonstrating significant tumor growth inhibition in various xenograft models, there is currently a lack of published in vivo studies for **Shizukaol D**. This represents a significant data gap in the comprehensive evaluation of its therapeutic potential.

Mechanisms of Action and Signaling Pathways

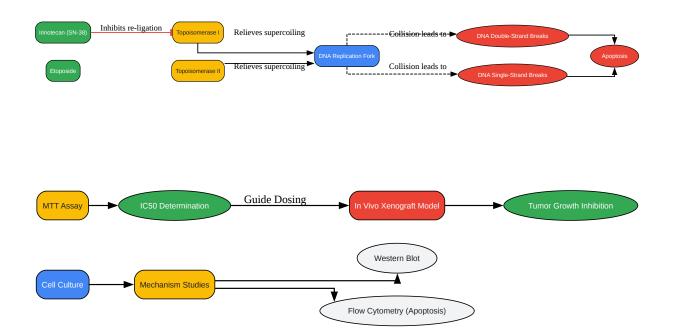
The following diagrams illustrate the known signaling pathways affected by **Shizukaol D** and the comparative anticancer agents.











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